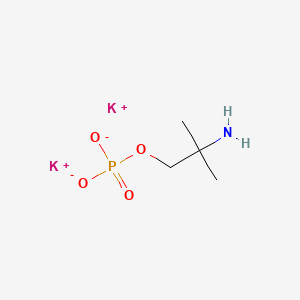
Dipotassium 2-amino-2-methylpropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2-amino-2-methylpropyl phosphate is a chemical compound with the molecular formula C4H12K2NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphate group attached to a 2-amino-2-methylpropyl group, making it a versatile molecule for different chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-amino-2-methylpropyl phosphate typically involves the reaction of 2-amino-2-methylpropanol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-amino-2-methylpropanol} + \text{Phosphoric acid} + \text{Potassium hydroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as mixing, heating, and neutralization, followed by purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 2-amino-2-methylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphate esters, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Dipotassium 2-amino-2-methylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mecanismo De Acción
The mechanism of action of dipotassium 2-amino-2-methylpropyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling and metabolic pathways. The compound can also act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium phosphate: Similar in having potassium and phosphate groups but lacks the 2-amino-2-methylpropyl group.
Monopotassium phosphate: Contains only one potassium ion and is used in different applications.
Sodium phosphate: Similar phosphate group but with sodium ions instead of potassium.
Uniqueness
Dipotassium 2-amino-2-methylpropyl phosphate is unique due to its specific structure, which combines the properties of an amino group, a methyl group, and a phosphate group. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications .
Propiedades
Fórmula molecular |
C4H10K2NO4P |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
dipotassium;(2-amino-2-methylpropyl) phosphate |
InChI |
InChI=1S/C4H12NO4P.2K/c1-4(2,5)3-9-10(6,7)8;;/h3,5H2,1-2H3,(H2,6,7,8);;/q;2*+1/p-2 |
Clave InChI |
OAOUHPRYNWCDEL-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(COP(=O)([O-])[O-])N.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















